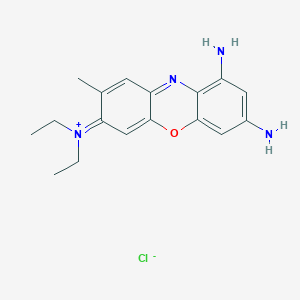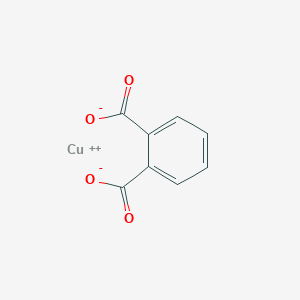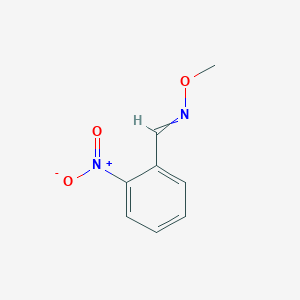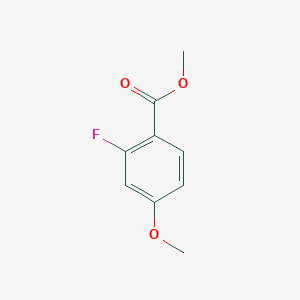
5-Trans Prostaglandina F2beta
Descripción general
Descripción
5-Trans Prostaglandin F2beta: is a bioactive lipid compound that belongs to the prostaglandin family. It is the 9beta-hydroxy isomer of 5-trans Prostaglandin F2alpha. Prostaglandins are derived from arachidonic acid and play crucial roles in various physiological processes, including inflammation, smooth muscle function, and regulation of blood flow .
Aplicaciones Científicas De Investigación
Chemistry: 5-Trans Prostaglandin F2beta is used in bioactive lipid assays and as a reference compound in the study of prostaglandin synthesis and function .
Biology: In biological research, it is used to study the roles of prostaglandins in physiological processes such as inflammation, smooth muscle contraction, and blood flow regulation .
Medicine: Prostaglandins, including 5-Trans Prostaglandin F2beta, are investigated for their potential therapeutic applications in conditions such as glaucoma, postpartum hemorrhage, and pulmonary arterial hypertension .
Industry: The compound is used in the development of prostaglandin-related drugs and as a standard in quality control processes .
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-Trans Prostaglandin F2beta are largely unexplored due to the lack of published research on this compound . It is known that prostaglandins, including 5-Trans Prostaglandin F2beta, interact with a variety of enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions and contribute to the compound’s biological activity.
Cellular Effects
Prostaglandins, including 5-Trans Prostaglandin F2beta, are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that prostaglandins exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Trans Prostaglandin F2beta typically involves a series of chemoenzymatic steps. One common approach starts with the formation of a chiral cyclopentane core, followed by the sequential incorporation of lipid chains through processes such as bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions . The synthesis can be achieved in 5 to 7 steps, with high enantioselectivity and cost-effectiveness .
Industrial Production Methods: Industrial production of prostaglandins, including 5-Trans Prostaglandin F2beta, often relies on scalable chemoenzymatic synthesis routes. These methods are designed to be efficient and cost-effective, allowing for the production of prostaglandin-related drugs on a large scale .
Análisis De Reacciones Químicas
Types of Reactions: 5-Trans Prostaglandin F2beta undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Comparación Con Compuestos Similares
Prostaglandin F2alpha: Another member of the prostaglandin family with similar biological activities.
Prostaglandin E2: Known for its role in inflammation and pain regulation.
Prostaglandin D2: Involved in allergic reactions and sleep regulation.
Prostaglandin I2: Plays a role in vasodilation and inhibition of platelet aggregation.
Uniqueness: 5-Trans Prostaglandin F2beta is unique due to its specific isomeric form and its distinct biological activities. Unlike other prostaglandins, it has a unique configuration that influences its interaction with receptors and its physiological effects .
Propiedades
IUPAC Name |
(E)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-PTTZIUQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347755 | |
| Record name | (5E,9beta,11alpha,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36150-02-4 | |
| Record name | (5E,9beta,11alpha,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















